REACTION_CXSMILES
|
[N:1]1([CH:6]=[CH:7][C:8]2[O:9][C:10]3[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([BH3-])#N.[Na+]>CO>[N:1]1([CH2:6][CH2:7][C:8]2[O:9][C:10]3[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
2-(2-pyrrolidin-1-yl-vinyl)-benzooxazol-6-ylamine
|
Quantity
|
3.2 mmol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C=CC=1OC2=C(N1)C=CC(=C2)N
|
Name
|
|
Quantity
|
6.4 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in DCM
|
Type
|
WASH
|
Details
|
The solution is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
A small amount of activated carbon is added to the solution
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCC=1OC2=C(N1)C=CC(=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |